molecular formula C9H8BrFO2 B1318919 Ethyl 3-bromo-2-fluorobenzoate CAS No. 334792-76-6

Ethyl 3-bromo-2-fluorobenzoate

Cat. No.: B1318919
CAS No.: 334792-76-6
M. Wt: 247.06 g/mol
InChI Key: GQNWAVFXHZEZKP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-fluorobenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted by bromine and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-fluorobenzoate can be synthesized through various methods. One common method involves the bromination and fluorination of ethyl benzoate. The process typically starts with the bromination of ethyl benzoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting ethyl 3-bromobenzoate is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentration, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 3-bromo-2-fluorobenzyl alcohol.

    Oxidation: Formation of 3-bromo-2-fluorobenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-2-fluorobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: As a building block for the development of potential drug candidates.

    Material Science: In the preparation of functionalized materials with specific properties.

    Chemical Biology: As a probe to study biological processes involving brominated and fluorinated compounds.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-fluorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, through its bromine and fluorine substituents, which can influence binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-bromo-2-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 2-bromo-3-fluorobenzoate: Similar in structure but with different positions of the bromine and fluorine atoms, leading to different reactivity and applications.

    Ethyl 3-bromo-4-fluorobenzoate: Another positional isomer with distinct chemical properties and uses.

    Ethyl 3-bromo-5-fluorobenzoate:

Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis, pharmaceutical research, and material science.

Properties

IUPAC Name

ethyl 3-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNWAVFXHZEZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591175
Record name Ethyl 3-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334792-76-6
Record name Ethyl 3-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-2-fluorobenzoic acid 1 (25.0 g, 114.15 mmol) in ethanol (400 mL) was added conc. H2SO4 (3 mL) at RT and stirred at reflux temperature for 24 h. The reaction was monitored by LC-MS; after completion of the reaction, the reaction mixture was concentrated to obtain the residue. The residue was diluted with EtOAc (500 mL), washed with water (300 mL), brine (300 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to afford compound 2 (26.0 g, 92%) as a light yellow liquid. 1H NMR (400 MHz, CDCl3): δ 7.88-7.84 (m, 1H), 7.72-7.69 (m, 1H), 7.08-7.04 (m, 1H), 4.39 (q, J=7.2 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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